molecular formula C8H8OS B043086 4-(Methylthio)benzaldehyde CAS No. 3446-89-7

4-(Methylthio)benzaldehyde

Cat. No. B043086
CAS RN: 3446-89-7
M. Wt: 152.22 g/mol
InChI Key: QRVYABWJVXXOTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Methylthio)benzaldehyde derivatives is critical for various applications. Ogura, Itō, and Tsughihashi (1979) found that methyl (methylthio)methyl sulfoxide reacts with benzaldehyde, yielding 1-(methylsulfinyl)1-(methylthio)-2-phenylethylene, which upon further reaction with hydrogen chloride in alcohol, produces alkyl phenylacetate in high yield. This method represents a novel approach for synthesizing phenylacetic esters starting from benzaldehyde, applicable to producing (alkoxy-, halogen-, or alkyl-substituted phenyl)acetic esters from corresponding aromatic aldehydes (Ogura, Itō, & Tsughihashi, 1979).

Molecular Structure Analysis

Investigations into the molecular structure of 4-(Methylthio)benzaldehyde derivatives reveal complex interactions. Rocha et al. (2015) conducted experimental and theoretical studies on the molecular structure and vibrational analysis of 4-(Dimethylamino) Benzaldehyde (DMABA), providing insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization. This study, while focused on DMABA, contributes to the understanding of structural characteristics relevant to 4-(Methylthio)benzaldehyde derivatives (Rocha et al., 2015).

Chemical Reactions and Properties

The reactivity and properties of 4-(Methylthio)benzaldehyde have been extensively studied. Núñez-Montenegro et al. (2011) synthesized N-thioamide thiosemicarbazone derived from 4-(methylthio)benzaldehyde and explored their reactivity with fac-[ReX(CO)3(CH3CN)2] in methanol, leading to adducts with potential applications in medicinal chemistry. This study illustrates the compound's versatility in forming complexes with significant chemical and potentially biological activity (Núñez-Montenegro et al., 2011).

Physical Properties Analysis

The physical properties of 4-(Methylthio)benzaldehyde derivatives are crucial for their application in various fields. The work by Sarma, Efremenko, and Neumann (2015) on the oxygenation of methylarenes to benzaldehyde derivatives underscores the importance of understanding these compounds' physical properties for their practical application in sustainable synthesis methods (Sarma, Efremenko, & Neumann, 2015).

Chemical Properties Analysis

The chemical properties of 4-(Methylthio)benzaldehyde derivatives, such as reactivity, stability, and interactions with other compounds, are central to their utility in synthesis and application. For instance, Karthik et al. (2016) synthesized Schiff bases of 4-(methylthio)benzaldehyde derivatives and evaluated their antibacterial, antioxidant, and cytotoxicity properties. These compounds exhibited significant biological activities, showcasing the broad potential of 4-(Methylthio)benzaldehyde derivatives in developing new therapeutic agents (Karthik et al., 2016).

Scientific Research Applications

  • Antibacterial and Antioxidant Activities : Schiff bases of 4-(methylthio)benzaldehyde derivatives demonstrate significant antibacterial and antioxidant activities. Compounds 3g, 3h, and 3i, in particular, exhibit strong activity against human peripheral lymphocytes (Karthik et al., 2016).

  • Catalysis in Metal Complexes : Schiff base metal complexes derived from Napthofuran-2-carbohydrazide and 4-(methylthio)benzaldehyde show potential for efficient metal-based catalysis (Sadu Suryakant S. et al., 2022).

  • Synthesis of Heterocyclic Compounds : The efficient synthesis of o-methylthio and o-methylselenobenzoic acids from anthranilic acids leads to the easy synthesis of thio-1 and seleno-1 coumarins and various heterocyclic compounds (Ruwet & Renson, 2010).

  • Synthesis of N-benzyl-β-hydroxyphenethylamines : A new route to N-benzyl-β-hydroxyphenethylamines, used as starting materials for the preparation of 4-aryl-1,2,3,4-tetrahydroisoquinolines, is presented (Moshkin & Sosnovskikh, 2013).

  • Electrocatalytic Cycles and Catalyst Recycling : A study demonstrates a sustainable, atom-efficient method for oxygenating methylarenes to benzaldehyde derivatives, with implications for electrocatalytic cycles and catalyst recycling (Sarma et al., 2015).

  • Pollination in Orchids : (Methylthio)phenol semiochemicals in deceptive orchids attract Campylothynnus thynnine wasps, offering insights into pollinator switching in sexually deceptive plants (Bohman et al., 2017).

  • Synthesis of Phenylacetic Esters : A new method for synthesizing phenylacetic esters from benzaldehyde, applicable to the production of (2-thienyl)acetic esters, is presented (Ogura et al., 1979).

  • Selective Oxidation in Organic Electrosynthesis : The thin-gap cell for organic electrosynthesis effectively converts 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal with high selectivity (Attour et al., 2008).

properties

IUPAC Name

4-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYABWJVXXOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0033047
Record name 4-(Methylthio)benzaldehyde
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Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)benzaldehyde

CAS RN

3446-89-7
Record name 4-(Methylthio)benzaldehyde
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Record name 4-(Methylthio)benzaldehyde
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Record name Benzaldehyde, 4-(methylthio)-
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Record name 4-(Methylthio)benzaldehyde
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Record name 4-(methylthio)benzaldehyde
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Record name 4-(METHYLTHIO)BENZALDEHYDE
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Synthesis routes and methods

Procedure details

A solution of 7.6 g of 4-methylmercaptobenzaldehyde, 9.5 g of oxalacetic acid diethyl ester and 6.5 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol is heated to the boil overnight and evaporated in vacuo. Oil (orange). a. In the same way, 2-methyl-4-(4'-methylmercaptophenyl)-1,4-dihydropyridine-3-carboxylic acid methyl ester-5,6-dicarboxylic acid diethyl ester is obtained from 7.6 g of 4-methylmercaptobenzaldehyde, 9.5 g of oxalacetic acid diethyl ester and 5.8 g of β-aminocrotonic acid methyl ester.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
552
Citations
DS da Silva, CEH da Silva, MSP Soares… - European Journal of …, 2016 - Elsevier
The present study assessed the biological potential of fourteen 1,3-thiazolidin-4-ones evaluating the antiglioma effect through decreasing of cell viability of glioblastoma multiform cells. …
Number of citations: 26 www.sciencedirect.com
C Karthik, L Mallesha, S Nagashree… - Current Chemistry …, 2016 - m.growingscience.com
A series of new Schiff bases of 4-(methylthio) benzaldehyde derivatives 3 (ai) were synthesized by the reaction of 4-(methylthio) benzaldehyde with various amines 2 (ai). Newly …
Number of citations: 10 m.growingscience.com
A Núñez-Montenegro, R Carballo, JM Hermida-Ramón… - Polyhedron, 2011 - Elsevier
N-thioamide thiosemicarbazone derived from 4-(methylthio)benzaldehyde (R=H, HL 1 ; R=Me, HL 2 and R=Ph, HL 3 ) have been prepared and their reaction with fac-[ReX(CO) 3 (CH 3 …
Number of citations: 17 www.sciencedirect.com
P Filipiak, GL Hug, K Bobrowski, B Marciniak - Journal of Photochemistry …, 2005 - Elsevier
The mechanism for the direct photolysis of 4-(methylthio)phenylacetic acid (4-MTPA) in acetonitrile was investigated using steady-state and laser flash photolysis. A variety of primary …
Number of citations: 19 www.sciencedirect.com
S Sadu Suryakant, BS Jilani, H Sagar - 2022 - ijsra.net
The direct reaction of 4-(methylthio) benzaldehyde with Napthofuran-2-carbohydrazide generated a new heterocyclic Schiff base ligand and its transition metal (II) complexes with the …
Number of citations: 0 ijsra.net
DS da Silva, MSP Soares, F Martini, AP Pesarico… - Neurochemical …, 2020 - Springer
This work evaluated the in vitro effect of thiazolidin-4-ones on the activity of AChE (total and isoforms) isolated from the cerebral cortex, hippocampus, and lymphocytes. Kinetic …
Number of citations: 6 link.springer.com
L Lan, W Qin, X Zhan, Z Liu… - Anti-Cancer Agents in …, 2014 - ingentaconnect.com
… A solution of 4-methylthio benzaldehyde (1.52 g, 10.0 mmol in 10 ml dry THF) was added dropwise into the reaction mixture and stirred for 2 h. The mixture was added to 20 ml water. …
Number of citations: 7 www.ingentaconnect.com
JQ Liu, M Odani, T Dairi, N Itoh, S Shimizu… - Applied microbiology …, 1999 - Springer
A new enzymatic resolution process was established for the production of l-threo-3-[4-(methylthio)phenylserine] (MTPS), an intermediate for synthesis of antibiotics, florfenicol and …
Number of citations: 51 link.springer.com
L Mallu, D Thirumalai… - Chemical Biology & Drug …, 2017 - Wiley Online Library
… First, one molecule of dimedone forms the enolate ion I, which attacks at the electrophilic center of the 4-methylthio benzaldehyde to form the enone II, which upon the Michael addition …
Number of citations: 18 onlinelibrary.wiley.com
B Umesha, YB Basavaraju - Russian Journal of Bioorganic Chemistry, 2014 - Springer
The pyrazole analogues of podophyllotoxin were synthesized by the chalcone route. This route attracts the attention because of its simple operating conditions and easy availability of …
Number of citations: 11 link.springer.com

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